5-Lipoxygenase Inhibitory Potency vs. Structurally Related 5-Benzylidene-2-phenyl-thiazolinones
The target compound (E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one inhibits human 5-lipoxygenase (5-LO) with an IC50 of 900 nM in a PMNL-based assay [1]. In contrast, the most potent compounds from the closely related 5-benzylidene-2-phenyl-thiazolinone series exhibit IC50 values down to 2 nM under comparable assay conditions, representing a 450-fold difference in molar potency [2]. This substantial gap demonstrates that the target compound is not a high-potency 5-LO inhibitor, positioning it instead as a moderate-affinity scaffold with a distinct structure-activity relationship (SAR) vector.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | 5-benzylidene-2-phenyl-thiazolinone optimized leads (e.g., compound 14): 2 nM |
| Quantified Difference | 450-fold less potent (900 nM vs. 2 nM) |
| Conditions | Human polymorphonuclear leukocytes (PMNL), A23187/AA-stimulated 5-LO product formation assay |
Why This Matters
Procurement for 5-LO-targeted campaigns must distinguish between high-potency leads (e.g., 2 nM) and moderate-affinity tools (900 nM); selecting the wrong compound will result in failed assay windows and misinterpreted SAR.
- [1] BindingDB. BDBM50365619 (CHEMBL1955887). Affinity Data: IC50 900 nM for human 5-lipoxygenase. View Source
- [2] Barzen, S., Rödl, C. B., Lill, A., Steinhilber, D., Stark, H., & Hofmann, B. (2012). Synthesis and biological evaluation of a class of 5-benzylidene-2-phenyl-thiazolinones as potent 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3575-3583. View Source
